![molecular formula C18H18N4O6S B2923292 ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921112-75-6](/img/structure/B2923292.png)

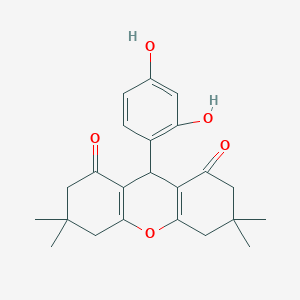

ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

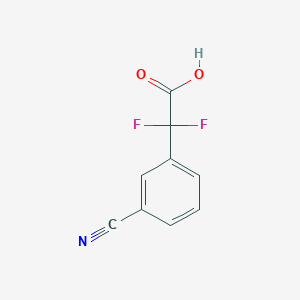

The compound “ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a complex organic molecule. It contains several functional groups including an ethyl group, a carbamoyl group, a nitrobenzamido group, and a dihydrothieno[2,3-c]pyridine group. These groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dihydrothieno[2,3-c]pyridine group, for example, is a heterocyclic compound that contains both sulfur and nitrogen atoms .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the nitro group, for example, could make the compound susceptible to reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. These could include properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has been explored in chemical synthesis, particularly in the context of phosphine-catalyzed annulation reactions. Zhu, Lan, and Kwon (2003) demonstrated its use in the synthesis of highly functionalized tetrahydropyridines, showcasing its potential in creating complex organic structures (Zhu, Lan, & Kwon, 2003).

Anticancer Research

Significant research has been conducted on the potential anticancer applications of derivatives of this compound. In 1983, Temple and colleagues synthesized derivatives to explore their effects on leukemia cells and survival rates in mice with leukemia (Temple et al., 1983). More recently, Al-Trawneh et al. (2021) synthesized thieno[2,3-b]pyridine derivatives and evaluated their cytotoxicity toward sensitive and multidrug-resistant leukemia cells, finding that certain compounds inhibited cell growth (Al-Trawneh et al., 2021).

Chemical Reactions and Catalysis

Research into the chemical reactivity of related compounds includes studies on palladium-catalyzed amination. Al-taweel et al. (2019) synthesized a series of derivatives through palladium-catalyzed amination, which demonstrated weak activity against certain bacteria (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019).

Coordination Polymers and Sensing Applications

The compound's derivatives have also been used in the synthesis of coordination polymers for fluorescence sensing of nitroaromatics, indicating potential applications in chemical sensing technologies. Gupta et al. (2017) reported the synthesis of coordination polymers with Zn(II) ions for photoluminescence sensing of nitroaromatic compounds (Gupta, Tomar, & Bharadwaj, 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-carbamoyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O6S/c1-2-28-18(25)21-8-7-12-13(9-21)29-17(14(12)15(19)23)20-16(24)10-3-5-11(6-4-10)22(26)27/h3-6H,2,7-9H2,1H3,(H2,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIIMRFGNXCHRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923209.png)

![2,5-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2923210.png)

![3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2923211.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)

![2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923223.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2923229.png)